REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[C:3]([CH:5]1[CH2:8][C:7](=[O:9])[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][N:2]([CH2:3][CH:5]1[CH2:8][CH:7]([OH:9])[CH2:6]1)[CH3:10] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1CC(C1)=O)C
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1 mL of water carefully
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrated was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |